molecular formula C4H5F2NO2 B6353574 3,3-Difluoro-4-hydroxypyrrolidin-2-one CAS No. 1914929-27-3

3,3-Difluoro-4-hydroxypyrrolidin-2-one

Cat. No.: B6353574
CAS No.: 1914929-27-3
M. Wt: 137.08 g/mol
InChI Key: ZPTYWWRWQRBZTC-UHFFFAOYSA-N
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Description

3,3-Difluoro-4-hydroxypyrrolidin-2-one: is a chemical compound with the molecular formula C4H5F2NO2 and a molecular weight of 137.09 g/mol It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-4-hydroxypyrrolidin-2-one typically involves the fluorination of a suitable precursor. One common method is the reaction of 4-hydroxypyrrolidin-2-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the fluorinating agents and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-4-hydroxypyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form 3,3-difluoropyrrolidine.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of 3,3-difluoro-2-pyrrolidinone.

    Reduction: Formation of 3,3-difluoropyrrolidine.

    Substitution: Formation of various substituted pyrrolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,3-Difluoro-4-hydroxypyrrolidin-2-one is used as a building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the activity of biologically active molecules. Fluorine atoms can influence the metabolic stability and bioavailability of compounds.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of pharmaceuticals. Fluorine atoms can improve the pharmacokinetic properties of drugs, such as their absorption, distribution, metabolism, and excretion (ADME) profiles.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals. Its unique properties make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4-hydroxypyrrolidin-2-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target molecules. Additionally, the hydroxyl group can participate in hydrogen bonding, further stabilizing the compound-target complex.

Comparison with Similar Compounds

    3,3-Difluoropyrrolidine: Lacks the hydroxyl group, which can affect its reactivity and biological activity.

    4-Hydroxypyrrolidin-2-one: Lacks the fluorine atoms, which can influence its chemical properties and applications.

    3-Fluoro-4-hydroxypyrrolidin-2-one: Contains only one fluorine atom, which can result in different reactivity and properties.

Uniqueness: 3,3-Difluoro-4-hydroxypyrrolidin-2-one is unique due to the presence of both fluorine atoms and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The dual fluorination can enhance metabolic stability and resistance to enzymatic degradation, while the hydroxyl group can provide additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

3,3-difluoro-4-hydroxypyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2NO2/c5-4(6)2(8)1-7-3(4)9/h2,8H,1H2,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTYWWRWQRBZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)N1)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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